4-(Azetidin-1-yl)-6-(piperazin-1-yl)pyrimidine 4-(Azetidin-1-yl)-6-(piperazin-1-yl)pyrimidine
Brand Name: Vulcanchem
CAS No.: 2098133-59-4
VCID: VC3136037
InChI: InChI=1S/C11H17N5/c1-4-15(5-1)10-8-11(14-9-13-10)16-6-2-12-3-7-16/h8-9,12H,1-7H2
SMILES: C1CN(C1)C2=CC(=NC=N2)N3CCNCC3
Molecular Formula: C11H17N5
Molecular Weight: 219.29 g/mol

4-(Azetidin-1-yl)-6-(piperazin-1-yl)pyrimidine

CAS No.: 2098133-59-4

Cat. No.: VC3136037

Molecular Formula: C11H17N5

Molecular Weight: 219.29 g/mol

* For research use only. Not for human or veterinary use.

4-(Azetidin-1-yl)-6-(piperazin-1-yl)pyrimidine - 2098133-59-4

Specification

CAS No. 2098133-59-4
Molecular Formula C11H17N5
Molecular Weight 219.29 g/mol
IUPAC Name 4-(azetidin-1-yl)-6-piperazin-1-ylpyrimidine
Standard InChI InChI=1S/C11H17N5/c1-4-15(5-1)10-8-11(14-9-13-10)16-6-2-12-3-7-16/h8-9,12H,1-7H2
Standard InChI Key LFDMAIDAQZTORS-UHFFFAOYSA-N
SMILES C1CN(C1)C2=CC(=NC=N2)N3CCNCC3
Canonical SMILES C1CN(C1)C2=CC(=NC=N2)N3CCNCC3

Introduction

Structural Characteristics

Molecular Structure

4-(Azetidin-1-yl)-6-(piperazin-1-yl)pyrimidine consists of a pyrimidine core with two nitrogen-containing heterocyclic substituents. The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. The azetidin-1-yl group, a four-membered ring containing one nitrogen atom, is attached at position 4, while the piperazin-1-yl group, a six-membered ring containing two nitrogen atoms, is attached at position 6 of the pyrimidine ring .

The molecular structure can be represented by the molecular formula C₁₁H₁₆N₆, with a calculated molecular weight of approximately 232.29 g/mol. The compound contains multiple nitrogen atoms that can serve as hydrogen bond acceptors, with the secondary amine in the piperazine ring also acting as a hydrogen bond donor. This arrangement of functional groups creates a molecule with the potential for multiple interaction points with biological targets.

Physical and Chemical Properties

Based on structural analysis and comparison with related compounds, the following properties can be estimated for 4-(Azetidin-1-yl)-6-(piperazin-1-yl)pyrimidine:

PropertyValueBasis
Molecular FormulaC₁₁H₁₆N₆Structural composition
Molecular Weight232.29 g/molCalculated from formula
Physical StateCrystalline solidTypical for similar compounds
Hydrogen Bond Donors1Secondary amine in piperazine
Hydrogen Bond Acceptors6Nitrogen atoms in all rings
Rotatable Bonds2-3Bonds connecting heterocycles
LogP (estimated)1.0-2.0Based on similar structures
SolubilityModerate in polar organic solventsBased on structural features

The compound's basicity would primarily arise from the nitrogen atoms in the piperazine and azetidine rings, potentially enabling salt formation with acids. The aromatic pyrimidine core contributes to the compound's stability and provides a rigid scaffold that positions the substituents in a specific spatial arrangement.

Synthesis and Chemical Reactions

Synthetic Pathways

The synthesis of 4-(Azetidin-1-yl)-6-(piperazin-1-yl)pyrimidine would likely involve multi-step organic reactions. Based on synthetic approaches for related pyrimidine derivatives, potential synthetic routes may include:

  • Nucleophilic aromatic substitution reactions starting from a dihalopyrimidine (typically 4,6-dichloropyrimidine), with sequential substitution by azetidine and piperazine.

  • Palladium-catalyzed cross-coupling reactions to introduce the heterocyclic substituents to appropriately functionalized pyrimidine precursors.

  • Construction of the pyrimidine ring from smaller building blocks, with the heterocyclic substituents introduced either before or after pyrimidine ring formation.

The choice of synthetic route would depend on factors such as the availability of starting materials, the reactivity of the intermediates, and the desired regioselectivity. Control of reaction conditions, including temperature, solvent, and catalysts, would be critical to achieve high yields and purity.

Key Chemical Reactions

4-(Azetidin-1-yl)-6-(piperazin-1-yl)pyrimidine can participate in various chemical reactions, leveraging the reactivity of its constituent functional groups:

Reaction TypeReactive SiteDescriptionReference
AlkylationPiperazine NHFormation of N-alkylated derivatives using alkyl halides or sulfonates
AminationAzetidine/Piperazine NConversion to new amine derivatives
Ring OpeningAzetidine ringOpening of the strained four-membered ring under specific conditions
SubstitutionVarious positionsSubstitution reactions at different positions depending on reagents
OxidationHeterocyclic ringsIntroduction of oxygen-containing functional groups
ReductionPyrimidine ringPartial or complete reduction of aromatic character
CyclizationMultiple sitesFormation of additional rings through intramolecular reactions

These reactions provide potential pathways for the development of derivatives with modified properties, potentially enhancing their biological activities or improving their pharmacokinetic profiles.

Pharmacological Properties

Structure-Activity Relationships

Structure-activity relationship (SAR) considerations for 4-(Azetidin-1-yl)-6-(piperazin-1-yl)pyrimidine include:

  • Pyrimidine Core: Provides a rigid scaffold that positions the substituents in a specific spatial arrangement, crucial for binding to biological targets.

  • Azetidine Ring: The strained four-membered ring contributes to the compound's three-dimensional structure and may enhance binding affinity through hydrophobic interactions. The nitrogen atom provides a potential hydrogen bond acceptor site .

  • Piperazine Moiety: The six-membered ring with two nitrogen atoms offers multiple sites for hydrogen bonding and ionic interactions. The secondary amine provides a site for further modification to optimize pharmacological properties .

  • Substitution Pattern: The positioning of the substituents at the 4 and 6 positions of the pyrimidine ring may be optimal for specific biological activities, potentially allowing for interactions with multiple binding sites within target proteins .

These structural features collectively influence the compound's binding affinity, selectivity, and pharmacokinetic properties, including absorption, distribution, metabolism, and excretion.

Applications and Research Status

Application AreaPotential UseBasisReference
PharmaceuticalJAK InhibitorStructural similarity to known JAK inhibitors
TherapeuticAnti-inflammatory AgentPotential JAK inhibitory activity
TherapeuticAnticancer AgentActivity against cancer-related kinases
ResearchChemical ProbeTool for studying biological pathways
SyntheticBuilding BlockIntermediate for more complex molecules

The compound's potential as a JAK inhibitor is particularly noteworthy, as JAK inhibitors have demonstrated efficacy in treating various autoimmune and inflammatory conditions, as well as certain types of cancer .

Research Directions

Current research directions related to compounds like 4-(Azetidin-1-yl)-6-(piperazin-1-yl)pyrimidine focus on several key areas:

  • Structure Optimization: Development of derivatives with enhanced potency, selectivity, and pharmacokinetic properties through systematic structural modifications .

  • Synthetic Methodology: Investigation of efficient and scalable synthetic methods for the preparation of complex pyrimidine derivatives, potentially enabling access to larger libraries of compounds for biological screening.

  • Mechanism Elucidation: Studies to understand the precise mechanisms by which these compounds interact with biological targets, including crystallographic studies of protein-ligand complexes .

  • Combination Approaches: Exploration of synergistic effects when these compounds are combined with other therapeutic agents, potentially enhancing efficacy or overcoming resistance mechanisms.

These research efforts aim to fully exploit the potential of pyrimidine derivatives as therapeutic agents and chemical tools for studying biological systems.

Analytical Characterization

Identification Methods

The identification and characterization of 4-(Azetidin-1-yl)-6-(piperazin-1-yl)pyrimidine can be achieved using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR would show characteristic signals for the pyrimidine protons (typically in the range of 7-9 ppm) and the protons of the azetidine and piperazine rings (typically in the range of 1.5-4.0 ppm). 13C-NMR would provide information about the carbon framework of the molecule.

  • Mass Spectrometry (MS): Would provide the molecular weight and fragmentation pattern, with an expected molecular ion peak at m/z 232 corresponding to the molecular formula C₁₁H₁₆N₆ .

  • Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the C=N stretching of the pyrimidine ring and the C-N stretching of the azetidine and piperazine rings.

  • X-ray Crystallography: For crystalline samples, would provide detailed information about the three-dimensional structure, bond lengths, and angles.

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